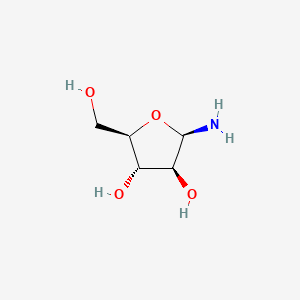
beta-D-Arabinofuranosylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-D-Arabinofuranosylamine: is a compound that belongs to the class of arabinofuranosyl derivatives These compounds are characterized by the presence of an arabinose sugar moiety in their structure
準備方法
Synthetic Routes and Reaction Conditions: The preparation of beta-D-Arabinofuranosylamine typically involves the conversion of arabinose derivatives. One common method includes the treatment of 1-beta-D-arabinofuranosylcytosine with organic carbonates such as diphenyl carbonate or N,N’-thiocarbonyl-diimidazole . Another method involves the use of hexamethyldisilazane and a C1-C3 acylamide under reduced pressure and heating conditions .
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced purification techniques and continuous monitoring of reaction parameters.
化学反応の分析
Types of Reactions: Beta-D-Arabinofuranosylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arabinofuranosyl derivatives with additional functional groups, while reduction can produce simpler sugar alcohols.
科学的研究の応用
Beta-D-Arabinofuranosylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying carbohydrate chemistry.
Biology: The compound is utilized in the study of glycosylation processes and enzyme-substrate interactions.
Medicine: this compound derivatives are investigated for their potential antiviral and anticancer properties.
作用機序
The mechanism of action of beta-D-Arabinofuranosylamine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the reproduction of leukemic cells by interfering with the reduction of cytidylic acid to 2’-deoxycytidylic acid . This inhibition is crucial for its potential use in cancer therapy. Additionally, the compound’s antiviral activity is attributed to its ability to inhibit viral DNA synthesis .
類似化合物との比較
Beta-D-Arabinofuranosylamine can be compared with other similar compounds such as:
9-beta-D-Arabinofuranosyladenine (AraA): Known for its antiviral properties and used in the treatment of herpes infections.
1-beta-D-Arabinofuranosylcytosine (AraC): Widely used in chemotherapy for treating certain types of leukemia.
Uniqueness: this compound stands out due to its unique combination of chemical properties and potential applications across various fields. Its ability to undergo diverse chemical reactions and its significant role in scientific research make it a valuable compound for further exploration.
特性
CAS番号 |
68331-73-7 |
|---|---|
分子式 |
C5H11NO4 |
分子量 |
149.15 g/mol |
IUPAC名 |
(2R,3S,4S,5R)-2-amino-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C5H11NO4/c6-5-4(9)3(8)2(1-7)10-5/h2-5,7-9H,1,6H2/t2-,3-,4+,5-/m1/s1 |
InChIキー |
UUSMORJRYZFLSS-SQOUGZDYSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](O1)N)O)O)O |
正規SMILES |
C(C1C(C(C(O1)N)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


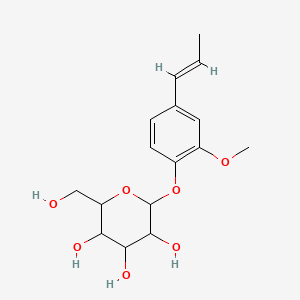
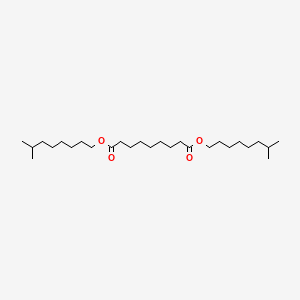

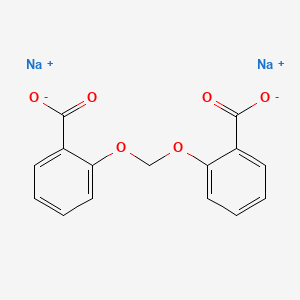



![9-Phosphabicyclo[3.3.1]nonane, 9,9'-(1,2-ethanediyl)bis-](/img/structure/B12657601.png)

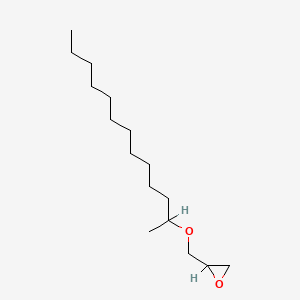
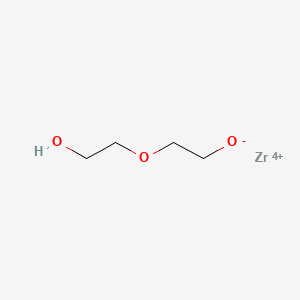

![1-[(2-Ethoxyethyl)amino]-4-hydroxyanthraquinone](/img/structure/B12657654.png)
![8-oxa-14-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),12-hexaen-16-one](/img/structure/B12657658.png)
